molecular formula C10H10N4OS B8798369 1,2,3-Thiadiazole-4-carboxamide, N-methyl-5-(phenylamino)- CAS No. 149443-19-6

1,2,3-Thiadiazole-4-carboxamide, N-methyl-5-(phenylamino)-

Cat. No.: B8798369
CAS No.: 149443-19-6
M. Wt: 234.28 g/mol
InChI Key: AGTPQNQZGKKUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Thiadiazole-4-carboxamide, N-methyl-5-(phenylamino)- is a useful research compound. Its molecular formula is C10H10N4OS and its molecular weight is 234.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3-Thiadiazole-4-carboxamide, N-methyl-5-(phenylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Thiadiazole-4-carboxamide, N-methyl-5-(phenylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

149443-19-6

Molecular Formula

C10H10N4OS

Molecular Weight

234.28 g/mol

IUPAC Name

5-anilino-N-methylthiadiazole-4-carboxamide

InChI

InChI=1S/C10H10N4OS/c1-11-9(15)8-10(16-14-13-8)12-7-5-3-2-4-6-7/h2-6,12H,1H3,(H,11,15)

InChI Key

AGTPQNQZGKKUJT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(SN=N1)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2 M NH2CH3 in cyclohexane (2 mL) at −40° C. was added 0.8 mL of 2 M n-BuLi in cyclohexane under argon. A white precipitate was immediately observed. The mixture was stirred at −30° C. for 0.5 hours, and 5-phenylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester (60 mg, 0.24 mmole) in 1 mL of cyclohexane was slowly added. Greenish solution was immediately obtained. The reaction was slowly warmed up to room temperature and TLC showed a total disappearance of the starting material. A mixture of 7 mL of saturated NH4Cl solution and 7 mL of EtOAc was added to the ice-cooled flask and the solution was stirred for 30 minutes. The aqueous layer was neutralized to pH ˜7 and then extracted with EtOAc. The organic layer was absorbed with silica gel, loaded to a 53 g silica gel column, and eluted with hexane:EtOAc=5:1. A 25 mg white powder was obtained (45%). 1H NMR (ppm, DMSO-d6): 11.00 (br. s, 1H), 8.92 (br. q, 1H), 7.46 (t, 2H), 7.34 (d, 2H), 7.20 (t, 1H), 2.85 (d, 3H).
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